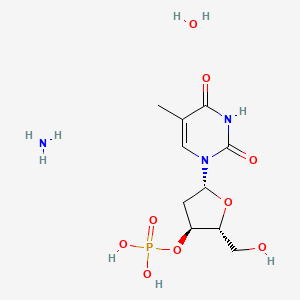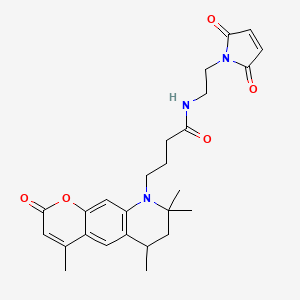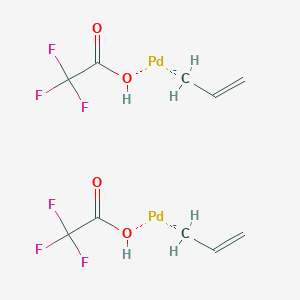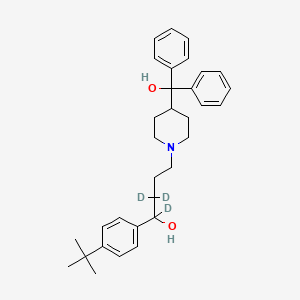
Terfenadine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terfenadine-d3 is a deuterated form of terfenadine, an antihistamine that was previously used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of terfenadine due to the presence of deuterium atoms which can be traced more easily in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of terfenadine using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in scientific research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Terfenadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: The major product is fexofenadine-d3, which retains the antihistamine activity.
Reduction: The products depend on the specific functional groups being reduced.
Substitution: The products vary based on the substituents introduced into the molecule.
Applications De Recherche Scientifique
Terfenadine-d3 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in biological systems. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of terfenadine in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of terfenadine.
Drug Interaction Studies: Examining the interactions between terfenadine and other drugs, particularly those affecting cytochrome P450 enzymes.
Toxicology: Assessing the safety and potential toxic effects of terfenadine and its metabolites.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of terfenadine and its metabolites in biological samples.
Mécanisme D'action
Terfenadine-d3, like its non-deuterated counterpart, acts as an antagonist of the histamine H1 receptor. It competes with histamine for binding at H1-receptor sites in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. This compound does not readily cross the blood-brain barrier, minimizing central nervous system effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which is also an antihistamine with similar pharmacological properties.
Astemizole: Another H1-receptor antagonist with a similar structure and mechanism of action.
Haloperidol: A butyrophenone antipsychotic with structural similarities to terfenadine.
Uniqueness
Terfenadine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. Additionally, the deuterated form may exhibit altered pharmacokinetic properties, such as improved metabolic stability and reduced formation of toxic metabolites.
Propriétés
Formule moléculaire |
C32H41NO2 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i15D2,30D |
Clé InChI |
GUGOEEXESWIERI-AKOBIBDASA-N |
SMILES isomérique |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


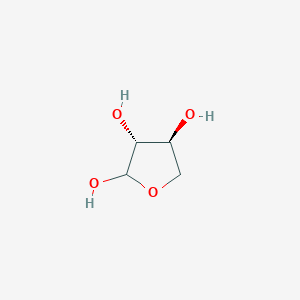

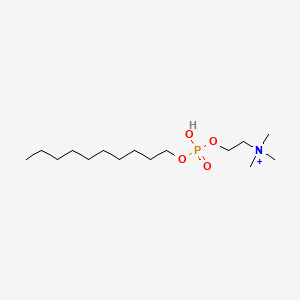
![D-[3-2H]Glucose](/img/structure/B12057919.png)

